1-Phenylpiperazin-2-one hydrochloride

Descripción general

Descripción

1-Phenylpiperazin-2-one hydrochloride is a chemical compound that is part of a broader class of phenylpiperazine derivatives. These compounds have been extensively studied due to their potential pharmacological properties, including affinity for various receptors such as 5-HT(1A), 5-HT(2A), D-1, D-2, alpha1, and alpha2 receptors . The phenylpiperazine structure is a common motif in molecules that exhibit a range of biological activities, including antiarrhythmic, hypotensive, and alpha-adrenolytic activities .

Synthesis Analysis

The synthesis of 1-phenylpiperazin-2-one hydrochloride and related compounds typically involves multiple steps, starting from basic building blocks like diethanolamine, which can be halogenated and then subjected to nucleophilic substitution reactions with various anilines . For instance, halo-substituted phenylpiperazine hydrochlorides are synthesized through chlorination reactions followed by nucleophilic substitution with halo-substituted aniline . Another approach involves the synthesis of 1-hydroxypiperazine derivatives, which can be further modified to create a variety of pharmacologically active compounds . The synthesis of 2-phenylpiperazine, a related compound, starts from phenylacetic acid and involves reactions with phosphorus trichloride, bromine, and ethylenediamine, followed by reduction .

Molecular Structure Analysis

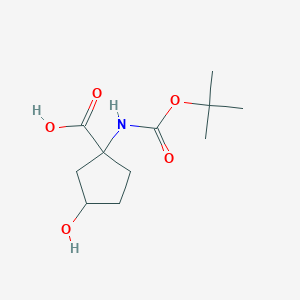

The molecular structure of phenylpiperazine derivatives, including 1-phenylpiperazin-2-one hydrochloride, is characterized by the presence of a piperazine ring, which can be substituted at various positions to modulate the compound's affinity and selectivity for different receptors . The position of protonation on the nitrogen atoms in the piperazine ring of hydrochloride salts has been determined using solid-state NMR and IR spectroscopy, revealing that both nitrogen atoms can be protonated under certain conditions . X-ray crystallography has been used to determine the structure of related compounds, showing features like an axial t-butyl group in the case of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride .

Chemical Reactions Analysis

Phenylpiperazine derivatives undergo various chemical reactions that are crucial for their pharmacological properties. The introduction of different substituents, such as methoxy, hydroxy, or halogen groups, can significantly affect the biological activity of these compounds . The synthesis of monoalkoxysubstituted phenylpiperazine hydrochlorides involves reactions with monoalkoxysubstituted anilines, indicating the versatility of the phenylpiperazine scaffold in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-phenylpiperazin-2-one hydrochloride and related compounds are influenced by their molecular structure. The presence of a hydroxy group, the piperazine ring, and various substituents affect the compounds' solubility, stability, and reactivity . Solid-state analytical techniques such as 13C-CP/MAS and 15N-CP/MAS NMR, as well as IR spectroscopy, are used to characterize the protonation states and other properties of these compounds . The spectral data, including c.d., 1H n.m.r., i.r., and u.v., provide insights into the electronic structure and potential interactions with biological targets .

Aplicaciones Científicas De Investigación

Maternal Aggression in Mice

- Offensive Nature of Maternal Aggression : A study utilized fluprazine hydrochloride, a phenylpiperazine, to test the hypothesis that maternal aggression in mice is offensive in nature. The study concluded that lactating females were significantly less aggressive following drug treatment, supporting the hypothesis of offensive maternal aggression (Racine & Flannelly, 1986).

Pharmacological Properties

- Antidepressant and Anxiolytic-Like Effects : Another study characterized the pharmacological properties of two phenylpiperazine derivatives, indicating their potent antidepressant-like activity and anxiolytic-like properties. The involvement of the serotonergic system, particularly the 5-HT1A receptor, in their actions was demonstrated (Pytka et al., 2015).

Synthesis and Industrial Application

- Synthesis of Halo-substituted Phenylpiperazine Hydrochlorides : A study discussed the preparation of seven halogenated phenylpiperazine hydrochlorides from diethanolamine. These compounds are important intermediates for drugs used in treating allergies, depression, and hypertension. The study highlighted the process's suitability for industrial production due to low cost and high yield (Chun, 2013).

Intestinal Permeation Enhancers

- Role in Enhancing Intestinal Permeability : The study of 1-phenylpiperazine derivatives showed their potential as intestinal permeation enhancers. This is crucial for improving the oral administration of macromolecular therapeutics. Some derivatives displayed lower toxicity, suggesting promise in future applications (Fein, Lamson, & Whitehead, 2017).

Safety And Hazards

The safety information for 1-Phenylpiperazin-2-one hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

1-phenylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMLKUOVPYUIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591311 | |

| Record name | 1-Phenylpiperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylpiperazin-2-one hydrochloride | |

CAS RN |

94783-18-3 | |

| Record name | 1-Phenylpiperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)

![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)